Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate
Description
Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Properties
IUPAC Name |
ethyl (E)-4-chloro-2-[N-(4-ethoxyphenyl)-C-methylcarbonimidoyl]-3-hydroxybut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c1-4-21-13-8-6-12(7-9-13)18-11(3)15(14(19)10-17)16(20)22-5-2/h6-9,19H,4-5,10H2,1-3H3/b15-14+,18-11? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDSLMFQBDDCGC-LTBAWKKGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C(C)C(=C(CCl)O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=C(C)/C(=C(/CCl)\O)/C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate typically involves multi-step organic reactions. One common method starts with the reaction of 4-ethoxyaniline with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major product depends on the nucleophile used; for example, using sodium methoxide would yield a methoxy derivative.
Scientific Research Applications
Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-chloro-2-ethoxyphenyl)amino]-2-oxoacetate
- 4-[(E)-({2-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]-2-ethoxyphenyl 4-ethoxybenzoate
Uniqueness
Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of aromatic and aliphatic components, along with the presence of both chloroacetyl and ethoxy groups, makes it a versatile compound in various chemical reactions and applications.
Biological Activity
Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate, commonly referred to as Ethyl (2E)-2-(chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate, is a synthetic compound with notable biological activity. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology, particularly in the context of cancer treatment.
This compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 325.79 g/mol
- CAS Number : 795290-96-9
Structure
The compound features a butenoate backbone with a chloroacetyl group and an ethoxyphenyl amino substituent, which are critical for its biological activity.
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The proposed mechanism involves the inhibition of tumor cell proliferation through several pathways:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Migration : It may reduce the migratory capacity of cancer cells, thereby potentially preventing metastasis.
- Modulation of Signaling Pathways : this compound appears to interact with key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Case Studies and Research Findings
Several studies have highlighted the biological effects of this compound:
- Antitumor Activity : In vitro studies demonstrated that this compound significantly reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC values were reported at concentrations of around 10 µM for MCF-7 and 15 µM for A549 cells, indicating potent antitumor activity .
- Mechanistic Studies : Further mechanistic studies revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), which are known to induce oxidative stress and contribute to apoptosis in cancer cells .
- In Vivo Efficacy : In animal models, administration of this compound led to significant tumor regression in xenograft models, demonstrating its potential as a therapeutic agent .
Summary of Biological Activity Studies
| Study Type | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| In Vitro | MCF-7 (Breast) | 10 | Induces apoptosis |
| In Vitro | A549 (Lung) | 15 | Inhibits migration |
| In Vivo | Xenograft Model | - | Tumor regression observed |
Comparative Analysis with Other Compounds
| Compound Name | IC (µM) | Mechanism |
|---|---|---|
| Ethyl 2-(2-chloroacetyl)-3-[4-Ethoxyphenyl]amino]but-2-enoate | 10 (MCF-7) | Apoptosis induction |
| Compound A (Control) | 25 | Apoptosis induction |
| Compound B | 30 | Cell cycle arrest |
Q & A
Basic: What are the optimal synthetic conditions for preparing Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate?
Methodological Answer:
A modified Darzens condensation approach can be employed, inspired by the synthesis of analogous enoates (e.g., ethyl 2-acetyl-3-(4-chloroanilino)butanoate in ). Key steps include:
- Reacting acetaldehyde with ethyl acetoacetate and 4-ethoxyaniline under inert nitrogen at 273–278 K for 5 hours.
- Purification via sequential washing (benzene, chloroform) and recrystallization from diethyl ether (yield: ~88%) .
- Monitor reaction progress using TLC and confirm purity via melting point analysis (e.g., 357 K as reported for similar compounds) .
Advanced: How can hydrogen bonding networks in the crystal structure of this compound be systematically characterized?
Methodological Answer:
Use X-ray crystallography (e.g., single-crystal diffraction) to resolve the structure, followed by graph set analysis (Bernstein et al., 1995) to classify hydrogen-bonding motifs. For example:
- In analogous structures, N–H···O interactions form centrosymmetric dimers with R₂²(12) ring motifs .
- Refine data using SHELXL (Sheldrick, 2008) for high precision, leveraging its robustness in handling small-molecule crystallography .
- Compare torsion angles (e.g., 157.20–178.59° for ester/amino groups in ) to assess conformational rigidity .
Basic: What spectroscopic techniques are critical for confirming the molecular structure?
Methodological Answer:
- NMR : Analyze / spectra for diagnostic signals:
- Ethoxy group protons (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂).
- Enoate moiety (δ ~5.5–6.5 ppm for vinyl protons).
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of chloroacetyl group).
- IR : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
Advanced: How can contradictory data between computational modeling and experimental crystallography be resolved?
Methodological Answer:
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict optimized geometries and compare with X-ray-derived bond lengths/angles.
- If discrepancies arise (e.g., in dihedral angles), prioritize crystallographic data due to experimental validation.
- Use SHELXL refinement parameters (e.g., R-factor < 5%) to ensure structural reliability .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use diethyl ether or ethanol/water mixtures to enhance purity, as demonstrated for structurally related enoates .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 20:80 to 50:50) to separate byproducts.
- Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: What reaction mechanisms are plausible for modifying the enoate moiety?
Methodological Answer:
- Annulation Reactions : Apply Darzens protocols () using α-bromo ketones to form pyrrole derivatives.
- Nucleophilic Substitution : The chloroacetyl group can react with amines (e.g., benzylamine) under mild conditions (DMF, 50°C) to yield amide analogs.
- Mechanistic studies (e.g., isotopic labeling or kinetic analysis) can probe regioselectivity in such transformations .
Basic: How should researchers handle stability and storage of this compound?
Methodological Answer:
- Store under inert gas (argon) at 253–278 K to prevent hydrolysis of the ester or chloroacetyl groups.
- Avoid prolonged exposure to light/moisture; use amber vials and desiccants .
Advanced: How can intermolecular interactions influence the compound’s biological activity?
Methodological Answer:
- Analyze hydrogen bonding (e.g., N–H···O) and π-stacking (ethoxyphenyl rings) via molecular docking (AutoDock Vina) to predict binding affinities.
- Compare with analogs (e.g., 4-fluoro-substituted derivatives in ) to assess pharmacophore contributions .
Basic: What safety precautions are necessary during synthesis?
Methodological Answer:
- Use fume hoods and PPE (gloves, goggles) due to volatile reagents (acetaldehyde, chloroform).
- Neutralize waste with 10% NaOH before disposal .
Advanced: How can crystallographic data resolve ambiguities in stereochemistry?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
